molecular formula C12H11NO4 B14701151 2,5-Dihydroxybenzoic acid;pyridine CAS No. 23758-49-8

2,5-Dihydroxybenzoic acid;pyridine

Cat. No.: B14701151
CAS No.: 23758-49-8
M. Wt: 233.22 g/mol
InChI Key: YCONFVVPCZOVQV-UHFFFAOYSA-N
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Description

2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a dihydroxybenzoic acid with the molecular formula C7H6O4. It is a derivative of benzoic acid and is commonly found in various plants and foods. Pyridine, on the other hand, is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The combination of 2,5-Dihydroxybenzoic acid and pyridine forms a compound that has significant applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

This involves the reaction of hydroquinone with carbon dioxide under high pressure and temperature . Another method involves the oxidation of salicylic acid using persulfate .

Pyridine can be synthesized through several methods, including the Chichibabin synthesis, which involves the reaction of aldehydes, ammonia, and formaldehyde. Another method is the Bönnemann cyclization, which involves the reaction of dicarbonyl compounds with ammonia .

Industrial Production Methods

Industrial production of 2,5-Dihydroxybenzoic acid often involves the Kolbe-Schmitt reaction due to its efficiency and cost-effectiveness. Pyridine is industrially produced through the reaction of acetaldehyde and ammonia in the presence of an oxidizing agent .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxybenzoic acid undergoes various chemical reactions, including:

Pyridine undergoes:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

2,5-Dihydroxybenzoic acid exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. It also inhibits certain enzymes involved in inflammatory pathways . Pyridine acts as a base and nucleophile, participating in various biochemical reactions and serving as a building block for more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Pyridine’s nitrogen atom makes it more basic and nucleophilic compared to benzene, allowing it to participate in a wider range of chemical reactions .

Properties

CAS No.

23758-49-8

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

2,5-dihydroxybenzoic acid;pyridine

InChI

InChI=1S/C7H6O4.C5H5N/c8-4-1-2-6(9)5(3-4)7(10)11;1-2-4-6-5-3-1/h1-3,8-9H,(H,10,11);1-5H

InChI Key

YCONFVVPCZOVQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C1=CC(=C(C=C1O)C(=O)O)O

Origin of Product

United States

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